molecular formula C15H15ClN2O4 B159115 ML115

ML115

Cat. No.: B159115
M. Wt: 322.74 g/mol
InChI Key: FMWABCRYNLCXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This article focuses on two distinct entities identified in the literature:

  • ML115 as a STAT3 Activator: A small-molecule transcriptional activator of STAT3 (Signal Transducer and Activator of Transcription 3) with high selectivity and potency .
  • This compound as an MMP Inhibitor: A bone-seeking matrix metalloproteinase (MMP) inhibitor evaluated in oncology and bone metastasis studies .

This article clarifies these distinct roles and provides comparative analyses with similar compounds in each context.

Chemical Reactions Analysis

Types of Reactions: ML115 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its functional groups, such as the chloro and methoxy groups on the aromatic ring.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of the chloro or methoxy groups with other functional groups.

Scientific Research Applications

Scientific Research Applications

1. Cancer Research

ML115 plays a significant role in cancer biology, particularly through its inhibition of matrix metalloproteinase-2 (MMP-2). MMP-2 is crucial for tumor invasion and metastasis, as it facilitates the degradation of the extracellular matrix. Studies have demonstrated that this compound can reduce cell proliferation and survival in various cancer cell lines by targeting the STAT3 pathway .

  • Case Study: Bone Malignancy Therapy
    Research indicates that this compound functions as a bone-seeking matrix metalloproteinase inhibitor (BMMPI), effectively limiting tumor growth and protecting against cancer-induced bone loss. In experimental models, this compound demonstrated significant inhibitory potency toward MMP-2 and MMP-8, suggesting its potential for treating bone malignancies .

2. Immunology

In immunological studies, this compound is utilized to investigate the effects of STAT3 activation on immune cell regulation. The compound has been shown to enhance the binding capability of STAT3 to specific DNA regions associated with immune responses.

  • Case Study: Systemic Lupus Erythematosus
    A study highlighted that treatment with this compound increased STAT3 binding at risk alleles associated with systemic lupus erythematosus (SLE), suggesting its role in modulating immune response through genetic regulation .

3. Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment. Its selective activation of STAT3 suggests potential benefits in inflammatory conditions where STAT3 is implicated.

  • Mechanism of Action
    This compound activates STAT3 by promoting its phosphorylation and dimerization, leading to the translocation of activated dimers to the nucleus where they regulate gene transcription involved in cell growth, survival, and differentiation .

Mechanism of Action

ML115 exerts its effects by selectively activating the STAT3 pathway. The compound binds to the STAT3 protein, promoting its phosphorylation and subsequent dimerization. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell growth, survival, and differentiation .

Comparison with Similar Compounds

ML115 as a STAT3 Activator

Mechanism and Research Findings

  • Functional Role :
    • In systemic lupus erythematosus (SLE) research, this compound enhances STAT3 binding to the rs1047643-T risk allele, upregulating BLK and FDFT1 gene expression in B cells .
    • Acts as a tool compound to study STAT3-driven immune dysregulation and chromatin remodeling .

Comparison with Other STAT3-Targeting Compounds

Compound Target EC50/IC50 Selectivity Notes Key Research Findings
This compound STAT3 2.0 nM No activity on STAT1, NFκB Upregulates BLK, FDFT1 in SLE models
S3I-201 STAT3 Inhibitor Competes with STAT3 SH2 domain Reduces BLK, FDFT1 expression
IL-6 JAK/STAT3 N/A Activates via cytokine receptor signaling Broad pro-inflammatory effects

Key Insights :

  • This compound’s selectivity distinguishes it from natural activators like IL-6, which act through upstream receptors and JAK kinases.
  • Unlike the inhibitor S3I-201, this compound provides a unique tool for studying STAT3 gain-of-function in autoimmune diseases .

This compound as an MMP Inhibitor

Mechanism and Research Findings

  • Mechanism : this compound is a bone-metastasis MMP inhibitor (BMMPI) selective for MMP-2 (IC50 = 4.9 μM) .
  • Functional Role: Tested in multiple myeloma models, this compound showed minimal impact on tumor growth or survival, comparable to zoledronate .

Comparison with Other MMP Inhibitors

Compound Target IC50/EC50 Selectivity Notes Key Research Findings
This compound MMP-2 4.9 μM Selective for MMP-2 Limited efficacy in myeloma survival
ML104 MMP-2 N/A Highly selective for MMP-2 Higher median survival in models
ML111 MMPs N/A Non-selective BMMPI Modest effects on cell viability
Zoledronate Bone resorption N/A Bisphosphonate Comparable survival to this compound
Marimastat Broad MMPs N/A Broad-spectrum inhibitor Clinical use limited by toxicity

Key Insights :

  • This compound’s MMP-2 selectivity differentiates it from non-selective inhibitors like ML111 and broad-spectrum agents like Marimastat.
  • Despite structural similarities to ML104, this compound demonstrated weaker therapeutic efficacy in vivo .

Critical Considerations :

  • Researchers must contextualize this compound’s application (STAT3 vs. MMP targeting) when comparing it to similar compounds.

This analysis underscores the importance of precise compound characterization in translational research.

Biological Activity

ML115 is a small molecule that has garnered attention in scientific research due to its potent biological activity, primarily as a selective activator of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has been extensively studied for its implications in cancer biology, inflammatory diseases, and cellular signaling processes.

Overview of this compound

  • Chemical Identity : this compound, also known as CID-619100, is an isoxazole carboxamide compound.
  • EC50 : The effective concentration for activating STAT3 is approximately 2.0 nanomolar, showcasing its potency.
  • Selectivity : this compound is selectively active against STAT3 and does not activate related pathways such as STAT1 or NFκB, making it a valuable tool for dissecting the specific roles of STAT3 in various biological contexts .

This compound functions as a cell-permeable STAT3 agonist , influencing the JAK-STAT signaling pathway. Upon activation by this compound, STAT3 translocates to the nucleus where it regulates gene expression associated with cell proliferation, survival, and differentiation. Notably, this compound has been shown to upregulate the expression of BCL3, an oncogene linked to tumorigenesis .

Biological Activities and Applications

The biological activities of this compound extend across various domains:

  • Cancer Research : It has been utilized in studies examining tumor cell proliferation and apoptosis. For instance, research indicates that this compound can protect against cancer-induced osteolysis and promote apoptosis in tumor cells .
  • Inflammatory Diseases : Given the role of STAT3 in mediating inflammation, this compound holds potential therapeutic applications in treating inflammatory conditions .
  • Cellular Processes : Studies demonstrate its effects on cellular processes such as differentiation and apoptosis, highlighting its role in understanding cellular signaling pathways.

Case Studies and Research Findings

Several significant studies have explored the biological activity of this compound:

  • Cancer-Induced Osteolysis Study :
    • Objective : To evaluate the protective effects of this compound against osteolysis in cancer models.
    • Findings : this compound treatment significantly reduced osteolytic lesions and increased tumor cell apoptosis compared to control groups .
  • STAT3 Activation in Tumor Cells :
    • Objective : To assess the impact of this compound on STAT3-mediated gene expression.
    • Results : The compound was shown to enhance BCL3 transcription without inducing cytotoxicity in tested cell lines (HT-1080 for STAT3 and NIH-3T3 for STAT1) indicating its selective action .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
STAT3 ActivationSelectively activates STAT3 with EC50 = 2.0 nM
Cancer ResearchPromotes tumor apoptosis; protects against osteolysis
Inflammatory ResponsePotential therapeutic applications in inflammation
Gene ExpressionUpregulates BCL3 without cytotoxic effects

Future Directions

The ongoing research into this compound emphasizes its potential as a pharmacological tool for elucidating the mechanisms underlying STAT3 signaling. Future studies are likely to focus on:

  • Therapeutic Applications : Investigating its efficacy in clinical settings for cancer and inflammatory diseases.
  • Mechanistic Insights : Further elucidating the unique mediators involved in STAT3-dependent gene expression that could lead to novel therapeutic targets.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ML115 in modulating STAT3 activity?

this compound acts as a potent and selective STAT3 activator with an EC50 of 2.0 nM, as demonstrated in gene expression assays using luciferase reporters under STAT3-responsive promoters. Its specificity is highlighted by its lack of activity on STAT1 and NFκB pathways, making it a valuable tool for studying JAK/STAT signaling in cancer and immune regulation . To validate its mechanism, researchers should pair this compound treatment with STAT3 inhibitors (e.g., S3I-201) and measure downstream targets like BLK and FDFT1 expression via qPCR or RNA-seq .

Q. How selective is this compound for STAT3 compared to other STAT isoforms?

this compound exhibits >100-fold selectivity for STAT3 over STAT1, as confirmed by dose-response assays in HEK293T cells transfected with STAT1- or STAT3-dependent reporter constructs. Researchers should include STAT1/STAT5 activation controls (e.g., IFN-γ for STAT1) and use siRNA knockdowns to isolate STAT3-specific effects .

Q. What are the primary cellular models used to study this compound's effects?

this compound has been tested in immune cell lines (e.g., Jurkat T-cells) and cancer models (e.g., multiple myeloma). For mechanistic studies, use cell lines with constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells) and monitor changes in proliferation/apoptosis via flow cytometry or Caspase-3/7 assays .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound's off-target effects in complex biological systems?

  • Multi-omics integration : Combine RNA-seq (for transcriptome-wide changes) with phospho-proteomics to identify non-STAT3 pathways affected by this compound .
  • CRISPR screens : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions or resistance mechanisms .
  • Dose titration : Test this compound across a broad concentration range (0.1–10 µM) to distinguish on-target effects from cytotoxicity .

Q. How can contradictory results regarding this compound's efficacy in preclinical models be resolved?

In a multiple myeloma study, this compound showed no significant survival benefit compared to controls (median survival: 32.5 vs. 31 days) despite in vitro efficacy . To address such discrepancies:

  • Pharmacokinetic profiling : Measure this compound’s bioavailability and tissue penetration using LC-MS/MS in plasma/tumor samples.
  • Model selection : Use orthotopic or patient-derived xenograft (PDX) models that better recapitulate human disease heterogeneity.
  • Combinatorial testing : Pair this compound with standard therapies (e.g., proteasome inhibitors) to identify synergistic effects .

Q. What methodologies optimize this compound's use in studying STAT3-driven transcriptional regulation?

  • Chromatin profiling : Perform ChIP-seq for STAT3 binding at super-enhancers (e.g., near BLK) before/after this compound treatment to map its genomic targets .
  • Single-cell analysis : Use scRNA-seq to dissect heterogeneity in STAT3 activation across cell populations .
  • Time-course experiments : Measure gene expression at 0, 6, 12, and 24 hours post-treatment to capture dynamic responses .

Q. How can researchers validate this compound's target engagement in vivo?

  • Bioluminescent reporters : Engineer tumor cells with STAT3-responsive luciferase constructs for real-time monitoring in murine models .
  • PET imaging : Develop radiolabeled this compound analogs to quantify STAT3 activation in tumors .

Q. Methodological Considerations

Q. What controls are essential for this compound experiments?

  • Negative controls : Untreated cells and STAT3-knockout models.
  • Positive controls : IL-6 (to induce endogenous STAT3 activation) and S3I-201 (STAT3 inhibitor) .
  • Vehicle controls : Account for solvent effects (e.g., DMSO) on cellular viability .

Q. How should data from this compound studies be analyzed to ensure rigor?

  • Statistical thresholds : Predefine significance levels (e.g., p < 0.01) and adjust for multiple comparisons using Benjamini-Hochberg correction .
  • Effect size reporting : Include absolute values (e.g., fold changes) alongside p-values to avoid overinterpretation of marginal significance .

Q. What are the ethical and reporting standards for this compound research?

  • Transparency : Disclose all experimental parameters (e.g., this compound batch numbers, cell line authentication) in supplementary materials .
  • FAIR data : Deposit raw omics datasets in public repositories (e.g., GEO, PRIDE) with standardized metadata .

Q. Tables: Key Findings and Recommendations

Parameter Recommendation Evidence Source
EC50 for STAT3 activation2.0 nM (validate via dose-response in reporter assays)
Selectivity threshold>100-fold over STAT1 (confirm via parallel reporter systems)
In vivo dosing (mice)5–10 mg/kg, intraperitoneal; monitor for off-target effects on NFκB
Optimal treatment duration24 hours for maximal gene expression changes (e.g., BLK upregulation)

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWABCRYNLCXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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